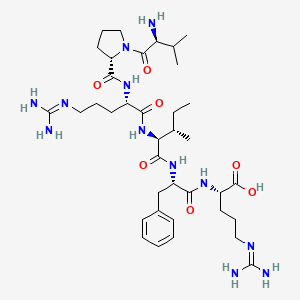
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C37H62N12O7 and its molecular weight is 787.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₄₁H₆₇N₁₁O₉
- Molecular Weight : 858.0 g/mol
- CAS Number : 65330-60-1
Structure
The structure of this compound includes multiple amino acid residues that contribute to its biological activity. The presence of diaminomethylidene groups is significant for its interactions with biological targets.
Pharmacological Effects
-
Angiotensin-Converting Enzyme (ACE) Inhibition :
- Similar compounds like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) have demonstrated ACE inhibitory activity, which is crucial in regulating blood pressure. This suggests that this compound may exhibit similar effects, potentially aiding in the management of hypertension .
- Toxicological Studies :
-
Neuroprotective Effects :
- Some studies suggest that peptides with similar structures may possess neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Study on Blood Pressure Regulation
A clinical trial involving hypertensive adults consuming VPP showed a significant reduction in systolic blood pressure when administered at doses of 2.52 mg daily over two weeks. This finding supports the hypothesis that this compound could have similar effects .
Safety Assessment
The comprehensive safety assessment conducted on VPP and IPP indicated no observable toxicity or adverse effects on organ function, reinforcing the potential safety of this compound when used therapeutically .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | ACE Inhibition | Toxicity Level |
|---|---|---|---|
| L-Valyl-L-prolyl-L-proline (VPP) | 341.4 g/mol | Yes | Low |
| L-Isoleucyl-L-prolyl-L-proline (IPP) | 341.4 g/mol | Yes | Low |
| L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine | 858.0 g/mol | Hypothetical | Low |
Properties
CAS No. |
642410-27-3 |
|---|---|
Molecular Formula |
C37H62N12O7 |
Molecular Weight |
787.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H62N12O7/c1-5-22(4)29(33(53)47-26(20-23-12-7-6-8-13-23)31(51)46-25(35(55)56)15-10-18-44-37(41)42)48-30(50)24(14-9-17-43-36(39)40)45-32(52)27-16-11-19-49(27)34(54)28(38)21(2)3/h6-8,12-13,21-22,24-29H,5,9-11,14-20,38H2,1-4H3,(H,45,52)(H,46,51)(H,47,53)(H,48,50)(H,55,56)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
JIUHXKJWISARTP-XMKWUEEFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















